5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinethiol
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and its role or uses.
Synthesis Analysis
This involves the methods and procedures used to create the compound. It includes the starting materials, reagents, and conditions of the reaction, such as temperature and pressure.Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule of the compound. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound and predicting its behavior in various chemical reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include acidity or basicity, oxidation states, and types of chemical reactions the compound can undergo.Scientific Research Applications
Crystal Structure Analysis
Research on compounds with similar structures to 5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinethiol, such as the crystal structure of nuarimol, reveals insights into the molecular configuration, including dihedral angles and hydrogen bonding patterns, which are crucial for understanding the interaction mechanisms of these compounds in biological systems and materials science (Kang, Kim, Park, & Kim, 2015).
Synthesis and Biological Activity
Synthesis and evaluation of pyrimidine derivatives for their biological activities form a significant part of the research. For instance, the synthesis of pyrimidine-linked morpholinophenyl derivatives showcases the methodology for generating compounds that exhibit significant larvicidal activity (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016). Such studies are instrumental in developing new pesticides or drugs with targeted biological effects.
Antipathogenic Properties
The antipathogenic activity of thiourea derivatives, including their interactions with bacterial cells, highlights the potential of pyrimidine compounds in developing novel antimicrobial agents with specific properties, such as antibiofilm activity (Limban, Marutescu, & Chifiriuc, 2011). This research area is crucial for addressing resistance issues in current antimicrobial treatments.
Structural Characterization
Studies on the structural characterization of pyrimidine derivatives, such as the isostructural analysis of thiazole compounds, provide valuable information on the molecular geometry and potential application of these compounds in various fields, including pharmaceuticals and materials science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antifungal and Antitumor Activity
The process development and study of compounds like voriconazole, an antifungal agent, underline the importance of pyrimidine derivatives in medicine, particularly in designing drugs with broad-spectrum activity (Butters, Ebbs, Green, Macrae, Morland, Murtiashaw, & Pettman, 2001). Additionally, the antitumor activity of acyclonucleoside derivatives of 5-fluorouracil demonstrates the potential of pyrimidine compounds in oncology (Rosowsky, Kim, & Wick, 1981).
Safety And Hazards
This involves understanding the risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This involves predicting or suggesting further studies that could be done with the compound. This could be based on the current understanding of the compound and the gaps in knowledge that exist.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult scientific literature or databases. If you have a different compound or more specific questions about this one, feel free to ask!
properties
IUPAC Name |
5-(4-chlorophenyl)-6-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClFN2S/c1-2-3-16-4-13-21(23(27)14-16)17-5-7-19(8-6-17)24-22(15-28-25(30)29-24)18-9-11-20(26)12-10-18/h4-15H,2-3H2,1H3,(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKJAFHLAOPGCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=C(C=NC(=S)N3)C4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinethiol |
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